Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 146198-68-7
VCID: VC21263565
InChI: InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3
SMILES: CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F
Molecular Formula: C13H13FO4
Molecular Weight: 252.24 g/mol

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate

CAS No.: 146198-68-7

Cat. No.: VC21263565

Molecular Formula: C13H13FO4

Molecular Weight: 252.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate - 146198-68-7

Specification

CAS No. 146198-68-7
Molecular Formula C13H13FO4
Molecular Weight 252.24 g/mol
IUPAC Name ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate
Standard InChI InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3
Standard InChI Key DFMUUSKTWLWWMV-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F
Canonical SMILES CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F

Introduction

Chemical Structure and Properties

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate features a 4-fluorobenzoyl group attached to the α-carbon of an ethyl acetoacetate moiety. This compound's structural formula is C13H13FO4, combining a fluorinated aromatic ring with a β-keto ester functionality. Based on similar fluorinated compounds, we can infer its physical and chemical properties.

PropertyPredicted ValueBased on Related Compounds
Physical StateColorless to pale yellow liquid
Molecular Weight~252 g/molCalculated from molecular formula
Boiling Point~160-180°C at standard pressureComparison with
SolubilitySoluble in common organic solvents (ethanol, acetone, chloroform); limited water solubilityTypical for fluorinated esters

Structural Characteristics

The compound contains several key functional groups:

  • A 4-fluorophenyl ring providing specific electronic effects

  • A ketone group connecting the fluorophenyl ring to the rest of the molecule

  • A β-keto ester system with high synthetic utility

  • An ethyl ester moiety that can undergo various transformations

Chemical Reactivity

The reactivity profile of ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate is expected to be governed by its multiple functional groups, each capable of undergoing distinct transformations.

Reactions at the β-Keto Ester Moiety

Similar to other β-keto esters, this compound likely participates in various reactions including:

  • Nucleophilic additions to the ketone groups

  • Keto-enol tautomerization

  • Condensation reactions with various nucleophiles

  • Decarboxylation under appropriate conditions

The β-keto ester functionality makes this compound particularly valuable as an intermediate in heterocyclic synthesis.

Reactions Involving the Fluorine Substituent

The 4-fluoro substituent on the aromatic ring can participate in:

  • Nucleophilic aromatic substitution reactions with strong nucleophiles

  • Metal-catalyzed coupling reactions

  • Directed ortho-metallation processes

The presence of fluorine also significantly affects the electronic properties of the aromatic ring, potentially influencing reactivity patterns throughout the molecule .

Applications in Organic Synthesis

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate likely serves as a versatile building block in organic synthesis, particularly in pharmaceutical development.

Pharmaceutical Intermediates

The compound's structural features make it a potential precursor for:

  • Fluorinated heterocycles with potential biological activity

  • Modified β-amino acid derivatives

  • Fluorinated analogues of known pharmaceutical agents

  • Functionalized scaffolds for medicinal chemistry

Specialized Applications

Other potential applications may include:

  • Synthesis of fluorinated natural product analogues

  • Development of fluorinated imaging agents

  • Preparation of materials with specialized properties due to the fluorine content

  • Use as a reagent in specific synthetic transformations

Spectroscopic Characterization

Based on similar compounds, the spectroscopic profile of ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate would be expected to include distinctive features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR spectroscopy, characteristic signals would include:

  • Aromatic protons of the 4-fluorophenyl ring appearing as complex multiplets due to coupling with fluorine

  • The ethyl ester group showing a characteristic quartet and triplet pattern

  • The methyl group adjacent to the ketone appearing as a singlet

  • The α-hydrogen exhibiting a singlet or potentially a doublet if diastereotopic

19F NMR would show a single fluorine signal, likely in the range of -100 to -120 ppm.

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • C=O stretching for both ketone and ester groups (approximately 1700-1750 cm-1)

  • C-F stretching (~1100-1200 cm-1)

  • C-O stretching from the ester group (~1200-1300 cm-1)

  • Aromatic C=C stretching (~1600 cm-1)

Comparative Analysis with Related Compounds

Understanding the properties of ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be enhanced by comparing it with structurally related compounds.

Positional Isomer Comparison

The 4-fluoro positioning on the benzene ring differs from the 2-fluoro variant described in search result. This positional change would affect:

  • Electronic distribution within the molecule

  • Steric considerations in reactions

  • Crystallization behavior and physical properties

  • Potential biological activity profiles

Structural Analog Comparison

Comparison with ethyl 2-[(4-fluorobenzoyl)amino]-3-oxobutanoate reveals how the insertion of an amino group between the carbonyl and the α-carbon significantly alters chemical properties:

  • Enhanced hydrogen bonding capability

  • Different reactivity patterns

  • Altered solubility profile

  • Modified metabolic stability

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